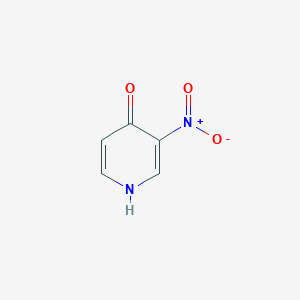

4-Hydroxy-3-nitropyridine

Overview

Description

4-Hydroxy-3-nitropyridine, also known as 3-Nitro-4-pyridinol, is an organic compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 g/mol . It is used as a raw material for the production of other chemicals and as a cleaning agent in wastewater treatment plants .

Synthesis Analysis

4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . It may be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (PCl5) followed by ethanol . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitropyridine is represented by the SMILES stringOc1ccncc1N+[O-] . The InChI representation is InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) . Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis

4-Hydroxy-3-nitropyridine has a molecular weight of 140.10 g/mol . It is a light yellow crystalline powder .Scientific Research Applications

Pharmaceutical Synthesis

4-Hydroxy-3-nitropyridine: is a versatile intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of antihypertensive drugs like prazosin, terazosin, and doxazosin . These medications are essential for managing hypertension, which is a significant risk factor for heart disease and stroke. Additionally, it’s used in the synthesis of risperidone , an antipsychotic drug used to treat schizophrenia and bipolar disorder .

Agriculture

In the agricultural sector, 4-Hydroxy-3-nitropyridine serves as a starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides . The ability to create more effective and safer pesticides can significantly impact food production and pest management.

Material Science

The compound’s utility extends to material science, where it’s used in the synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine . These derivatives can be employed in creating new materials with potential applications in electronics, coatings, and other advanced materials.

Chemical Synthesis

4-Hydroxy-3-nitropyridine: is instrumental in chemical synthesis, particularly in the preparation of pyridine derivatives through nitration reactions . These derivatives are key intermediates in developing new chemical entities for various industrial applications.

Environmental Science

While direct applications in environmental science are not explicitly detailed in the search results, the synthesis methods involving 4-Hydroxy-3-nitropyridine could be optimized to minimize environmental impact. For instance, employing microreaction technology in its synthesis can increase process safety and efficiency, which is beneficial for sustainable chemical practices .

Biochemistry Research

In biochemistry research, 4-Hydroxy-3-nitropyridine may be used to develop biochemical reagents or as a building block for more complex biochemical compounds. Its role in synthesizing various pyridine derivatives could lead to the discovery of new biochemical pathways or therapeutic agents .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 4-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Mode of Action

It’s known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . They can also be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Result of Action

It’s known that 4-hydroxy-3-nitropyridine can be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (pcl5) followed by ethanol . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .

Action Environment

The action of 4-Hydroxy-3-nitropyridine can be influenced by environmental factors. For instance, the synthesis of 4-Hydroxy-3-nitropyridine involves the nitration of 4-hydroxypyridine , a process that should be conducted in a well-ventilated place to avoid the inhalation of dust, fume, gas, mist, vapors, or spray . Moreover, the compound should be stored in a cool, dry place to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitropyridine | |

CAS RN |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

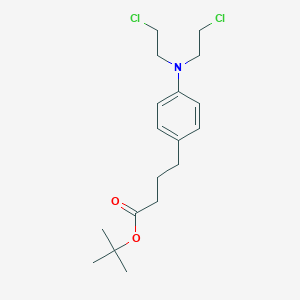

Feasible Synthetic Routes

Q & A

Q1: What are the key physicochemical properties of 4-Hydroxy-3-nitropyridine?

A: While a complete characterization is still under investigation, some properties have been reported []. 4-Hydroxy-3-nitropyridine (HNP) can be analyzed for purity using HPLC, reaching up to 99.9% purity []. Researchers have used techniques like NMR, XRD, and IR to further characterize the compound []. Additionally, the melting point (decomposition) and pH of a 1% aqueous suspension have been measured [].

Q2: What is the most efficient method to purify 4-Hydroxy-3-nitropyridine?

A: A recent study highlights sublimation as a highly effective purification method for 4-Hydroxy-3-nitropyridine []. This method, utilizing a mechanical vacuum pump, successfully removed inorganic salts from crude HNP (95.0-98.6% purity) []. The result was a purified product with a purity exceeding 98% and a yield greater than 95% []. Further sublimation under normal atmospheric pressure yielded 4-Hydroxy-3-nitropyridine with a purity exceeding 99.7% []. This method surpasses wet separation techniques in terms of yield, energy consumption, and environmental impact as it eliminates wastewater production [].

Q3: What are the known synthetic routes for 4-Hydroxy-3-nitropyridine?

A: While specific synthetic procedures are not detailed in the provided abstracts, several publications suggest different approaches. One study utilizes 4-Hydroxypyridine as a starting material to synthesize HNP []. Other research articles mention "known methods" and "new synthesis" for 2,6-Diamino-4-hydroxy-3-nitropyridine [, , ]. This suggests the existence of established protocols and ongoing efforts to develop novel synthetic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)